![molecular formula C21H18N4OS B1225543 4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1225543.png)
4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
4-[4-(2-furanylmethyl)-5-(3-phenylprop-2-enylthio)-1,2,4-triazol-3-yl]pyridine is a member of triazoles.
Scientific Research Applications
Antimicrobial Activities
One of the significant applications of 4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine and its derivatives is in antimicrobial activities. Research has shown that these compounds exhibit good or moderate antimicrobial activities, making them valuable in the development of new antimicrobial agents. This is evidenced by the synthesis of various derivatives and their subsequent screening for antimicrobial effectiveness (Bayrak et al., 2009), (Tay et al., 2022).
Structural and Chemical Studies
The molecular and supramolecular structures of these compounds have been extensively studied, providing insights into their chemical properties. For example, research on the molecular structure of these compounds via X-ray diffractometry has helped in understanding their potential applications in various fields (Castiñeiras et al., 2018).
Antifungal Activity
Another important application is in antifungal activities. Studies have shown that certain derivatives of this compound have moderate antifungal activity, which can be crucial in the development of new antifungal drugs (Mu et al., 2015).
Corrosion Inhibition
These compounds also find use in industrial applications, such as corrosion inhibitors. Research indicates that certain Schiff’s base derivatives of this compound effectively inhibit corrosion, which is significant for materials science and engineering (Ansari et al., 2014).
properties
Molecular Formula |
C21H18N4OS |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[4-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H18N4OS/c1-2-6-17(7-3-1)8-5-15-27-21-24-23-20(18-10-12-22-13-11-18)25(21)16-19-9-4-14-26-19/h1-14H,15-16H2/b8-5+ |
InChI Key |
RVJUHENLPLOUPV-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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